molecular formula C10H12BrNO3 B13918078 Ethyl 5-bromo-6-ethoxynicotinate

Ethyl 5-bromo-6-ethoxynicotinate

Cat. No.: B13918078
M. Wt: 274.11 g/mol
InChI Key: YELQNVJDGPQVJD-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-6-methylnicotinate (CAS 1190862-70-4) is a brominated nicotinate derivative with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.09 g/mol. It is a white powder used primarily as a pharmaceutical intermediate in drug synthesis, skincare formulations, and medical ingredient development . Key physicochemical properties include:

  • Density: 1.439 g/cm³ (predicted)
  • Boiling Point: 270.5°C (predicted)
  • pKa: 1.66 (predicted)
  • Storage: Stable under inert atmosphere at room temperature .

The compound’s structure features a bromine atom at the 5-position and a methyl group at the 6-position on the pyridine ring, which influence its reactivity and applications in medicinal chemistry.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

ethyl 5-bromo-6-ethoxypyridine-3-carboxylate

InChI

InChI=1S/C10H12BrNO3/c1-3-14-9-8(11)5-7(6-12-9)10(13)15-4-2/h5-6H,3-4H2,1-2H3

InChI Key

YELQNVJDGPQVJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)OCC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-6-ethoxynicotinate can be synthesized through a multi-step process involving the bromination of ethyl nicotinate followed by ethoxylation. The typical synthetic route involves:

    Bromination: Ethyl nicotinate is reacted with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 5-position.

    Ethoxylation: The brominated intermediate is then treated with ethanol in the presence of a base such as sodium ethoxide to introduce the ethoxy group at the 6-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-6-ethoxynicotinate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted nicotinates depending on the nucleophile used.

    Oxidation: Oxidized products such as nicotinic acid derivatives.

    Reduction: Reduced products with the bromine atom removed.

Scientific Research Applications

Ethyl 5-bromo-6-ethoxynicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active nicotinic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-6-ethoxynicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group on the pyridine ring influence its reactivity and binding affinity to various biological targets. The compound can modulate enzymatic activities and receptor interactions, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares Ethyl 5-bromo-6-methylnicotinate with structurally similar nicotinate derivatives:

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) XLogP³ Key Applications
Ethyl 5-bromo-6-methylnicotinate (1190862-70-4) 5-Br, 6-CH₃, COOEt C₉H₁₀BrNO₂ 244.09 2.5* Pharmaceuticals, skincare
Ethyl 5-bromo-4,6-dichloronicotinate (1192263-86-7) 5-Br, 4-Cl, 6-Cl, COOEt C₈H₅BrCl₂NO₂ 296.90 3.4 Agrochemical intermediates
Methyl 6-amino-5-bromonicotinate (180340-70-9) 5-Br, 6-NH₂, COOMe C₇H₇BrN₂O₂ 229.05 0.8 Drug discovery (polar motifs)
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (1672655-82-1) 5-Br, 6-Cl, 2-CF₃, COOEt C₉H₆BrClF₃NO₂ 340.51 3.9 High-value fluorinated APIs

*XLogP³ estimated based on structural analogs.

Key Observations:
  • Halogenation Effects : Ethyl 5-bromo-4,6-dichloronicotinate exhibits higher molecular weight (296.90 g/mol) and lipophilicity (XLogP³ 3.4) due to additional chlorine atoms, enhancing its suitability for agrochemicals .
  • Amino vs. Methyl Groups: Methyl 6-amino-5-bromonicotinate has a lower XLogP³ (0.8) and higher polarity, making it ideal for aqueous-phase reactions in drug synthesis .
  • Trifluoromethyl Impact : The trifluoromethyl group in CAS 1672655-82-1 increases electronegativity and metabolic stability, critical for fluorinated APIs .

Application-Specific Comparisons

  • Pharmaceuticals: Ethyl 5-bromo-6-methylnicotinate is preferred for lipophilic prodrugs due to its moderate logP, while Methyl 6-amino-5-bromonicotinate serves in hydrophilic active pharmaceutical ingredients (APIs) .
  • Agrochemicals : Ethyl 5-bromo-4,6-dichloronicotinate’s high logP and stability under environmental conditions make it a candidate for herbicides .
  • Fluorinated APIs : The trifluoromethyl derivative (CAS 1672655-82-1) is prioritized in oncology for its enhanced binding affinity and resistance to oxidative metabolism .

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